3-(CYCLOHEXYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID
Overview
Description
3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a cyclohexylcarbonyl group, an isopropoxyphenyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CYCLOHEXYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common approach is to use a combination of organic synthesis techniques such as:
Amidation Reaction:
Etherification: The isopropoxyphenyl group can be introduced via an etherification reaction, where an appropriate phenol derivative reacts with an isopropyl halide.
Coupling Reaction: The final step involves coupling the two intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 3-(CYCLOHEXYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular pathways involved may include binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-[(Cyclohexylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid: This compound has a similar structure but features a cyclopentyloxy group instead of an isopropoxy group.
3-amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxyphenyl group instead of an isopropoxyphenyl group.
Uniqueness
The uniqueness of 3-(CYCLOHEXYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(cyclohexanecarbonylamino)-3-(4-propan-2-yloxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-13(2)24-16-10-8-14(9-11-16)17(12-18(21)22)20-19(23)15-6-4-3-5-7-15/h8-11,13,15,17H,3-7,12H2,1-2H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCHVBHBDLYYGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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